10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
Properties
IUPAC Name |
10-methyl-2-(4-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-13-25-20(15-11-9-14(2)10-12-15)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)3/h5-12H,4,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERWKYWVUBJHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is part of the pyrimido[4,5-b]quinoline family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties of this compound, highlighting its synthesis, pharmacological applications, and specific case studies that demonstrate its efficacy against various biological targets.
Synthesis
The synthesis of pyrimido[4,5-b]quinolines typically involves multi-component reactions. Recent methodologies employ catalysts such as trityl chloride (TrCl) to facilitate the reaction between aromatic aldehydes, dimedone, and 6-amino-1,3-dimethyluracil under mild conditions. This approach not only enhances yield but also aligns with green chemistry principles by minimizing waste and energy consumption .
Antifungal Activity
Research indicates that derivatives of pyrimido[4,5-b]quinoline exhibit significant antifungal properties. In a study evaluating various compounds, one derivative showed potent activity against Candida dubliniensis, Candida albicans, and Candida tropicalis, with minimum inhibitory concentrations (MIC) ranging from 1 to 4 μg/mL. The binding affinity of these compounds to the CYP51 active site was confirmed through molecular modeling studies, correlating well with their biological activity .
Anticancer Activity
The anticancer potential of pyrimido[4,5-b]quinolines has been explored extensively. In vitro studies demonstrated that certain derivatives could inhibit the growth of various cancer cell lines. For instance, a compound similar to 10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline exhibited cytotoxic effects on six different cancer cell lines with IC50 values under 1 µM in some cases. The presence of electron-withdrawing or donating groups significantly influenced the potency of these compounds .
Data Summary
| Activity | Target Organism/Cell Line | MIC/IC50 (µg/mL) | Reference |
|---|---|---|---|
| Antifungal | Candida dubliniensis | 1 - 4 | |
| Antifungal | Candida albicans | 1 - 4 | |
| Anticancer | Various cancer cell lines | < 1 |
Case Studies
- Antifungal Efficacy : A study focusing on the antifungal activity of pyrimido[4,5-b]quinoline derivatives highlighted that compound D13 exhibited superior antifungal effects against multiple Candida species. The study utilized broth microdilution methods to determine MIC values effectively.
- Cancer Cell Line Inhibition : Another investigation demonstrated that specific pyrimido derivatives showed high cytotoxicity against breast and lung cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the substituents significantly affected their biological activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
Pyrimido[4,5-b]quinoline derivatives exhibit diverse bioactivities depending on substituent patterns. Below is a comparative analysis of key analogues:
Key Observations:
Substituent Effects on Bioactivity :
- Electron-Withdrawing Groups (EWGs) : The 7-nitro group in 7-nitro-10-octyl-3-phenyl enhances binding to survivin, likely through polar interactions . In contrast, D13 ’s dihydroxyphenyl and methylthio groups promote antifungal activity via CYP51 binding .
- Alkyl vs. Aryl Groups : The target compound’s p-tolyl group (electron-donating methyl-substituted aryl) may improve membrane permeability compared to purely alkylated analogues (e.g., 2,10-dialkyl derivatives) . However, longer alkyl chains (e.g., octyl in 7-nitro-10-octyl-3-phenyl ) might reduce metabolic stability .
Activity-Specific Trends: Antitumor Activity: 5-Deazaflavin derivatives rely on redox-active scaffolds for antitumor effects, while the target compound’s p-tolyl group could enhance intercalation with DNA or kinase inhibition .
Synthetic Accessibility: Catalysts like GO/Fe₃O₄@PTRMS@BDSA@SO₃H enable efficient synthesis of pyrimidoquinolines under mild conditions . The target compound’s propyl and p-tolyl groups may require tailored catalysts to avoid side reactions.
Comparative Data Table
Q & A
Q. Q1. What are the recommended synthetic routes for 10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione, and how do reaction conditions influence yield?
Methodological Answer: The compound can be synthesized via multi-component reactions (MCRs) involving aldehydes, diketones, and aminouracils. Key methods include:
- Ultrasonic-assisted synthesis : Reactions under ultrasonic irradiation in ethanol achieve yields >90% by enhancing reaction kinetics and reducing side products .
- Catalyzed cyclization : Metal-organic frameworks (MOFs) like [Zr-UiO-66-PDC-SO3H]FeCl4 under solvent-free conditions yield 70–90% with short reaction times (70–120 min) .
- Microwave-assisted synthesis : Aromatic aldehydes react with 6-amino-1,3-dimethyluracil in water under microwave irradiation, optimizing time and energy efficiency .
Q. Table 1: Synthesis Methods Comparison
| Method | Catalyst/Solvent | Yield (%) | Time | Reference |
|---|---|---|---|---|
| Ultrasonic irradiation | Ethanol | 94–99 | 2–4 hours | |
| MOF-catalyzed | Solvent-free | 70–90 | 70–120 min | |
| Microwave | Water | 85–92 | 20–30 min |
Q. Q2. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Critical techniques include:
- NMR spectroscopy : Confirm substituent positions (e.g., methyl, propyl groups) via - and -NMR. For example, the p-tolyl group shows aromatic protons at δ 7.2–7.4 ppm .
- High-performance liquid chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 377.15) .
Advanced Research Questions
Q. Q3. What is the structure-activity relationship (SAR) of pyrimido[4,5-b]quinoline derivatives in anticancer studies?
Methodological Answer: Key SAR findings from analogous compounds:
- Electron-withdrawing groups (EWGs) : Nitro or trifluoromethyl groups at C-7/C-9 enhance HDM2 ubiquitin ligase inhibition (IC = 2.2–5.0 µM) .
- Substituent flexibility : Propyl/p-tolyl groups improve membrane permeability compared to bulkier substituents .
- Nitro group paradox : While nitro groups stabilize p53 in some derivatives, non-nitro analogs (e.g., chloro-substituted) retain activity via alternative binding modes .
Q. Table 2: SAR of Key Derivatives
| Substituent (Position) | Biological Activity | IC/EC | Reference |
|---|---|---|---|
| -NO (C-7) | HDM2 inhibition, apoptosis induction | 2.2 µM | |
| -CF (C-9) | Cell cycle arrest (G2 phase) | 4.8 µM | |
| -Cl (C-9) | Sirtuin activation | 1.0 µM |
Q. Q4. How does this compound interact with mitochondrial targets, and what assays validate its bioactivity?
Methodological Answer: As a 5-deazaflavin analog, it mimics NAD redox activity:
- Mitochondrial membrane potential (ΔΨm) : Use JC-1 dye in hippocampal neurons; TND1128 (10 µM) increases ΔΨm by 40% vs. control .
- Sirtuin activation : Luciferase-based assays show 2-fold activation of SIRT1 at 1 µM .
- Neuronal morphology : Immunofluorescence (VGLUT1 staining) confirms enhanced synaptic density in treated neurons .
Q. Q5. How can researchers resolve contradictions in reported mechanisms (e.g., apoptosis vs. cytoprotection)?
Methodological Answer: Context-dependent effects require:
- Dose-response profiling : Test 0.1–50 µM ranges. Lower doses (1–10 µM) promote cytoprotection via mitochondrial biogenesis, while higher doses (>20 µM) induce apoptosis via p53 stabilization .
- Cell-type specificity : Compare cancer vs. normal cells. Cancer lines (e.g., A431) show apoptosis (IC = 5 µM), while hippocampal neurons exhibit cytoprotection (EC = 1 µM) .
- Pathway inhibition assays : Co-treatment with p53 inhibitors (e.g., Pifithrin-α) reverses apoptosis, confirming mechanism .
Q. Q6. What in vivo models are suitable for studying this compound’s neuroprotective effects?
Methodological Answer:
- Mouse brain slices : Treat slices with 1–10 µM compound; measure synaptic density via confocal microscopy .
- Rodent models of neurodegeneration : Administer 10 mg/kg/day intraperitoneally for 14 days; assess cognitive improvement via Morris water maze .
- Toxicokinetics : Monitor plasma half-life (t ≈ 3–5 hours) and blood-brain barrier penetration using LC-MS/MS .
Q. Q7. What strategies optimize solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Dihydrochloride salts (e.g., HLI 373 dihydrochloride) improve aqueous solubility >10-fold .
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
- Prodrug design : Synthesize phosphate esters for hydrolytic activation in target tissues .
Q. Q8. How do redox properties of 5-deazaflavin analogs compare to natural flavins?
Methodological Answer:
- Cyclic voltammetry : 5-Deazaflavins exhibit a reduction potential (E) of −320 mV vs. Ag/AgCl, closer to NADH (−315 mV) than riboflavin (−210 mV) .
- Enzyme assays : In alcohol dehydrogenase models, 5-deazaflavins show 70% activity of NAD in oxidizing ethanol .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
